4,7-Decanedione, 5-phenyl-
Description
Significance and Research Rationale of Diketones in Chemical Synthesis
Diketones are highly valued as intermediates in organic synthesis. Their importance stems from their unique reactivity, which allows for the formation of a wide array of organic compounds, including heterocyclic structures and natural products. fiveable.me The presence of two carbonyl groups enhances the acidity of the alpha-hydrogens, facilitating reactions such as enolate formation and Claisen condensations. fiveable.me
The versatility of diketones makes them crucial starting materials for synthesizing various biologically active molecules. For instance, 1,3-diketones are key precursors in the synthesis of pharmaceuticals containing pyrazole (B372694), isoxazole (B147169), and imidazole (B134444) moieties. ijpras.com They are also utilized in the creation of organic-inorganic hybrid materials with applications as gas sensors and in light-converting materials. bohrium.com The ability of diketones to act as chelating ligands for metals further expands their utility in material science and catalysis. ijpras.com
The general classes of diketones, based on the relative position of the carbonyl groups, are:
1,2-Diketones (or α-diketones): These are important in the synthesis of imidazoles. wisdomlib.org
1,3-Diketones (or β-diketones): This is the most extensively studied class, known for its keto-enol tautomerism and use in synthesizing a vast range of heterocyclic compounds. bohrium.comingentaconnect.combeilstein-journals.org
1,4-Diketones (or γ-diketones): These are precursors to furans, pyrroles, and thiophenes through the Paal-Knorr synthesis.
1,5-Diketones (or δ-diketones): These can undergo intramolecular aldol (B89426) reactions to form six-membered rings.
The study of diketones is driven by the need for efficient and selective synthetic methods to produce complex molecular architectures. Researchers continuously explore new catalysts and reaction conditions to improve the synthesis of diketones and expand their applications. bohrium.combeilstein-journals.org
Overview of Structurally Related Ketones and Diketones in Chemical Literature
The chemical literature contains extensive research on a variety of ketones and diketones that are structurally related to 4,7-decanedione, 5-phenyl-. These studies provide a comparative framework for understanding the properties and potential applications of this specific compound.
One area of focus is the keto-enol tautomerism in β-diketones, where the molecule exists in equilibrium between a diketo form and an enol form. ingentaconnect.comruc.dk The position of this equilibrium is influenced by the substituents on the diketone backbone and the solvent used. mdpi.comresearchgate.net For example, dibenzoylmethane (B1670423) exists almost entirely in the enol form due to the stabilizing effect of the aromatic rings. ruc.dk
Another related area of research involves the synthesis and application of various phenyl-containing ketones and diketones. For instance, 1-phenyl-1,3-decanedione has been studied for its role as an organic intermediate in the synthesis of pharmaceutical products. lookchem.comontosight.ai Similarly, research on 1-phenylpent-4-en-1-one highlights the reactivity of the carbon-carbon double bond in conjunction with the ketone functionality. nih.gov
The synthesis of complex molecules often involves the use of diketone building blocks. For example, the total synthesis of (−)-calyciphylline N utilized a sophisticated strategy involving the creation and reaction of complex ketone intermediates. acs.org Furthermore, studies on the synthesis of various pyrazole derivatives often start from β-diketone precursors. researchgate.net
Scope and Objectives of Academic Investigations on 4,7-Decanedione, 5-phenyl-
Specific academic investigations into 4,7-decanedione, 5-phenyl- are less prevalent in the readily available literature compared to more common diketones. However, based on the general research trends in diketone chemistry, the objectives of such investigations would likely include:
Synthesis and Characterization: Developing efficient synthetic routes to produce 4,7-decanedione, 5-phenyl- and fully characterizing its chemical and physical properties.
Reactivity Studies: Investigating the reactivity of the two ketone groups and the influence of the phenyl substituent on the molecule's chemical behavior. This would include exploring its potential in cyclization reactions to form novel heterocyclic compounds.
Application as a Building Block: Exploring its use as a precursor in the synthesis of more complex molecules with potential biological or material applications. For instance, it could be a target for asymmetric hydrogenation to produce optically active diols, which are valuable chiral building blocks. google.com
Comparative Studies: Comparing its properties and reactivity to other structurally similar diketones to understand the structure-activity relationships within this class of compounds.
While direct research on 4,7-decanedione, 5-phenyl- is not extensively documented in the provided search results, its structural motifs suggest it would be a valuable substrate for a range of organic transformations, aligning with the broader objectives of synthetic organic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
583887-40-5 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
5-phenyldecane-4,7-dione |
InChI |
InChI=1S/C16H22O2/c1-3-8-14(17)12-15(16(18)9-4-2)13-10-6-5-7-11-13/h5-7,10-11,15H,3-4,8-9,12H2,1-2H3 |
InChI Key |
QPZCZVSSDWOBMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(C1=CC=CC=C1)C(=O)CCC |
Origin of Product |
United States |
Synthetic Methodologies for 4,7 Decanedione, 5 Phenyl and Its Analogues
Retrosynthetic Analysis and Key Disconnections for 1,4-Diketone Synthesis
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For a 1,4-diketone like 4,7-decanedione, 5-phenyl-, the primary disconnection strategies involve breaking the carbon-carbon bonds within the 1,4-dicarbonyl framework. The most common disconnections are at the α-β and β-γ positions relative to one of the carbonyl groups. These lead to several potential synthetic pathways utilizing well-established chemical transformations.
Key Disconnections for 4,7-Decanedione, 5-phenyl-:
Disconnection A (α-β bond): This disconnection suggests a Michael-type addition of an enolate or a related nucleophile to an α,β-unsaturated ketone. For the target molecule, this would involve the addition of a propyl ketone enolate to a phenyl-substituted α,β-unsaturated ketone or vice-versa.
Disconnection B (β-γ bond): This approach points towards the coupling of two carbonyl-containing fragments. This could be achieved through various methods, including the reaction of an α-haloketone with a ketone enolate or the use of organometallic reagents.
Disconnection C (γ-δ bond): While less common for 1,4-diketone synthesis, this disconnection could conceptually involve the reaction of a homoenolate equivalent with an acylating agent.
These disconnections form the basis for the synthetic strategies discussed in the following sections.
Carbon-Carbon Bond Formation Strategies in Diketone Synthesis
The formation of new carbon-carbon bonds is the cornerstone of synthesizing the 1,4-diketone core. Various classical and modern synthetic methods can be employed for this purpose.
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.orgbyjus.com While the classic Claisen condensation produces β-keto esters, a mixed Claisen-like reaction between an ester and a ketone can yield a β-diketone. uomustansiriyah.edu.iq
For the synthesis of a 1,4-diketone like 4,7-decanedione, 5-phenyl-, a modified Claisen approach could be envisioned, although it is not the most direct route. The mechanism involves the deprotonation of an α-hydrogen of an ester or ketone to form a resonance-stabilized enolate. wikipedia.orgbyjus.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other reactant. Subsequent elimination of a leaving group (alkoxide from an ester) forms the β-dicarbonyl compound. libretexts.org A key requirement is that the starting materials must have at least one enolizable proton. wikipedia.org The reaction is typically driven to completion by the deprotonation of the product, which is more acidic than the starting materials. wikipedia.org
A potential, albeit multi-step, strategy involving a Claisen condensation for the target molecule could start with the synthesis of a suitable β-keto ester, which would then be further elaborated.
Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds. fiveable.me Their application in the synthesis of 1,4-diketones can be achieved through several pathways. One approach involves the reaction of a Grignard reagent with an α,β-unsaturated ketone in the presence of an iron tricarbonyl complex, which can lead to the formation of 1,4-diketones in a single step. oup.com Another method involves the titanium-mediated synthesis from Grignard reagents and acyl cyanohydrins. nih.govresearchgate.net
A plausible route to 4,7-decanedione, 5-phenyl- using a Grignard reagent could involve the 1,4-addition (conjugate addition) of a propylmagnesium halide to an appropriate phenyl-substituted α,β-unsaturated ketone, followed by trapping of the resulting enolate with an acylating agent. Alternatively, a Grignard reagent can be added to a bis-Weinreb amide derived from a dicarboxylic acid to produce symmetrical 1,2-diketones, a strategy that could be adapted for 1,4-diketone synthesis with appropriate starting materials. nih.gov The reaction of organolithium and Grignard reagents with tricarbonyliron complexes of α,β-unsaturated ketones has also been shown to produce 1,4-diketones. oup.com
The Aldol (B89426) reaction, which involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. organic-chemistry.org While the direct synthesis of 1,4-diketones via a standard aldol reaction is not straightforward, related methodologies can be employed. For instance, a direct aldol reaction of arylglyoxals with ketones in the presence of a catalyst like DABCO in water can produce 2-hydroxy-1,4-diones. researchgate.net
A more relevant approach for synthesizing 1,4-diketones is the Stetter reaction, which involves the 1,4-addition of an aldehyde to an α,β-unsaturated ketone, catalyzed by a nucleophile such as a thiazolium salt or cyanide. nih.gov This reaction is a powerful tool for the synthesis of 1,4-dicarbonyl compounds. nih.gov
To synthesize 4,7-decanedione, 5-phenyl-, one could envision a Stetter reaction between butanal and a phenyl-substituted vinyl ketone. The mechanism involves the generation of a nucleophilic acyl anion equivalent from the aldehyde, which then undergoes conjugate addition to the Michael acceptor.
A variety of other coupling reactions have been developed for the synthesis of 1,4-diketones. These methods often offer advantages in terms of efficiency, substrate scope, and reaction conditions.
Palladium-Catalyzed Reactions: Palladium catalysis has been extensively used in the formation of 1,4-diketones. One such method involves the palladium-catalyzed addition of organozinc reagents to enones in the presence of carbon monoxide. organic-chemistry.org Another approach is the palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides. organic-chemistry.org More recently, a palladium/photo-cocatalyzed dehydrogenative cross-coupling of allylic alcohols and aldehydes has been reported for the synthesis of 1,4-diketones. rsc.orgrsc.org
Titanium-Mediated Reductive Homocoupling: The reductive homocoupling of α-haloketones mediated by a low-valent titanium species, generated from the addition of a Grignard reagent to titanium(IV) isopropoxide, provides a route to symmetrical 1,4-diketones. thieme-connect.com
Umpolung Strategies: The coupling of two dissimilar ketone enolates to form a non-symmetrical 1,4-diketone can be achieved through an umpolung strategy. This involves the conversion of a ketone trimethylsilyl (B98337) enol ether into an electrophilic enolonium species, which then reacts with a second nucleophilic enol ether. beilstein-journals.org
Three-Component Reactions: Facile synthesis of 1,4-diketones can be achieved through three-component reactions of α-ketoaldehydes, 1,3-dicarbonyl compounds, and a nucleophile in water under catalyst-free conditions. rsc.org
The synthesis of 4,7-decanedione, 5-phenyl- could potentially be achieved by adapting one of these modern coupling strategies, for example, by the palladium-catalyzed coupling of appropriate precursors.
Functional Group Interconversions and Selectivity Considerations in Diketone Synthesis
Key Considerations:
Oxidation and Reduction: The conversion of alcohols to ketones is a common FGI. solubilityofthings.com For instance, a precursor alcohol could be oxidized to form one or both of the ketone functionalities in the target molecule. Conversely, the reduction of one carbonyl group in a precursor could be a necessary step to achieve selectivity in a subsequent reaction. The choice of oxidizing or reducing agent is critical to avoid unwanted side reactions. solubilityofthings.com
Protecting Groups: In syntheses involving multiple functional groups, the use of protecting groups is often essential to prevent undesired reactions. For example, one of the carbonyl groups in a diketone precursor might need to be protected as a ketal while the other is being manipulated.
Chemoselectivity: When multiple reactive sites are present in a molecule, achieving chemoselectivity is paramount. For example, in the synthesis of an unsymmetrical 1,4-diketone, it is crucial to control which enolate reacts with which electrophile. beilstein-journals.org The choice of reagents, catalysts, and reaction conditions plays a vital role in directing the reaction towards the desired product.
Stereoselectivity: For analogues of 4,7-decanedione, 5-phenyl- that contain chiral centers, controlling the stereochemistry of the newly formed bonds is a major challenge. Asymmetric synthesis methods, employing chiral auxiliaries, catalysts, or reagents, would be necessary to obtain enantiomerically enriched products. For example, asymmetric hydrogenation of a 1,4-diketone can lead to optically active γ-hydroxyketones. google.com
The successful synthesis of 4,7-decanedione, 5-phenyl- and its analogues relies on a careful selection of synthetic strategies and a thorough understanding of the underlying reaction mechanisms and selectivity issues.
Stereoselective Synthesis Approaches to 4,7-Decanedione, 5-phenyl-
The stereoselective synthesis of 4,7-decanedione, 5-phenyl- and its analogs is a complex challenge due to the presence of stereocenters. The development of methods to control the absolute and relative stereochemistry is essential for producing enantiomerically pure compounds.
Asymmetric Catalytic Strategies for Chiral Diketone Derivatives
Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, including diketone derivatives. frontiersin.org Transition metal-catalyzed reactions and organocatalysis are prominent strategies for achieving high enantioselectivity. frontiersin.orgsioc-journal.cn
One of the most efficient methods for preparing enantiomerically enriched diols, which can be precursors to or derived from chiral diketones, is the asymmetric hydrogenation and transfer hydrogenation of diketones catalyzed by transition metals. sioc-journal.cn The desymmetrization of cyclic diketones can establish multiple chiral centers in a single step, a principle that can be extended to acyclic systems. sioc-journal.cn For instance, chiral boro-phosphate catalysts have been used in the reductive amination for the desymmetrization of 2,2-disubstituted 1,3-cyclopentadiones, yielding chiral β-amino ketones with high enantioselectivity and diastereoselectivity. acs.org
The development of novel chiral ligands and catalysts is central to the advancement of asymmetric synthesis. Chiral phase-transfer catalysts derived from cinchona alkaloids have been successfully employed in the umpolung reactions of imines with enones to produce chiral γ-amino ketones with high diastereoselectivity and enantioselectivity. nih.gov These strategies could be adapted for the asymmetric synthesis of 4,7-decanedione, 5-phenyl- by employing prochiral precursors.
Table 1: Examples of Asymmetric Catalytic Reactions for Diketone Derivatives
| Catalyst Type | Reaction Type | Substrate Class | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| Chiral Boro-phosphate | Reductive Amination | 2,2-disubstituted 1,3-cyclopentadiones | Chiral β-amino ketones | ≤97% | >20:1 | acs.org |
| Cinchona Alkaloid-derived | Umpolung Reaction | Imines and Enones | Chiral γ-amino ketones | High | High | nih.gov |
| Transition Metal with Chiral Ligands | Asymmetric Hydrogenation | Diketones | Chiral Diols | High | - | sioc-journal.cn |
This table is illustrative and provides examples of catalyst systems and their effectiveness in synthesizing chiral ketone derivatives, which are analogous to the target compound.
Control of Diastereoselectivity in Multi-Center Syntheses
The synthesis of 4,7-decanedione, 5-phenyl- involves the creation of two stereocenters, making the control of diastereoselectivity crucial. The relative configuration of these centers significantly influences the molecule's properties and biological activity.
High levels of diastereoselectivity have been observed in reactions of macrocyclic 1,4-diketones, where the ring size is a major contributing factor to the stereochemical outcome. auburn.edumorressier.com As the macrocycle size decreases, the diastereoselectivity of 1,2-additions tends to increase. auburn.edumorressier.com While 4,7-decanedione, 5-phenyl- is an acyclic diketone, the principles of conformational control and steric hindrance that govern diastereoselectivity in macrocycles can provide insights into controlling its synthesis.
Regio- and diastereoselective synthesis of unsymmetrical 1,4-diketone-derived (Z)-monosilyl enol ethers has been achieved from 1-arylallyloxysilanes and Weinreb amides. rsc.orgrsc.orgchemrxiv.org This method allows for the transformation of the products into diverse α-monofunctionalized unsymmetrical 1,4-diketones, demonstrating a high degree of control over the regiochemistry and stereochemistry. rsc.orgrsc.orgchemrxiv.org
Comparative Analysis of Synthetic Routes: Efficiency and Green Chemistry Principles
The efficiency and environmental impact of synthetic routes are critical considerations in modern organic chemistry. pnas.org Green chemistry principles aim to develop chemical processes that are environmentally benign and resource-efficient. rsc.orgresearchgate.netrsc.org
A facile and green one-pot synthetic method for substituted 1,3,5-triaryl-1,5-diketones involves a Claisen-Schmidt condensation followed by a Michael addition of aryl ketones and aryl aldehydes under transition-metal-free conditions. researchgate.net This approach offers several advantages, including the absence of extra additives, a broad substrate scope, high isolated yields, and shorter reaction times. researchgate.net
Three-component reactions of alkylglyoxals, 1,3-dicarbonyl compounds, and a nucleophile in water under catalyst-free conditions provide a straightforward route to 1,4-diketone scaffolds. rsc.org The use of water as a solvent is a significant advantage from a green chemistry perspective. Similarly, the synthesis of highly substituted 1,5-diketones in water catalyzed by aqueous KOH has shown better yields and diastereoselectivities compared to reactions in organic solvents. rsc.org
The direct synthesis of 1,2-diketones from 1,3-diketones via iodine/base-catalyzed aerobic photooxidation under visible-light irradiation represents an environmentally friendly and cost-effective method. organic-chemistry.org This reaction uses inexpensive molecular iodine and molecular oxygen as the terminal oxidant under mild conditions. organic-chemistry.org
Table 2: Comparison of Synthetic Routes based on Green Chemistry Metrics
| Synthetic Method | Solvent | Catalyst | Key Advantages | Reference |
| Three-component reaction | Water | Catalyst-free | Aqueous medium, straightforward | rsc.org |
| Claisen-Schmidt/Michael addition | Not specified | Transition-metal-free | One-pot, no extra additives, high yield | researchgate.net |
| Dimerization of ketones and aldehydes | Water | Aqueous KOH | Better yield and diastereoselectivity than organic solvents | rsc.org |
| Aerobic photooxidation | Ethyl acetate | Iodine/base | Mild conditions, inexpensive reagents, visible light | organic-chemistry.org |
This table provides a comparative overview of different synthetic strategies for diketones, highlighting their adherence to green chemistry principles.
Advanced Spectroscopic and Structural Elucidation Techniques for 4,7 Decanedione, 5 Phenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR: In the proton NMR spectrum of 4,7-Decanedione, 5-phenyl-, specific chemical shifts and splitting patterns are anticipated for the different types of protons present in the molecule. oregonstate.edumnstate.edu A reported ¹H-NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals. scispace.com The protons of the phenyl group are expected to resonate in the aromatic region, typically between 7.0 and 8.0 ppm. oregonstate.edu The methine proton at the C5 position, being adjacent to both a phenyl group and a carbonyl group, would likely appear as a multiplet in a downfield region. The methylene (B1212753) and methyl protons of the propyl and ethyl chains will have distinct chemical shifts and multiplicities based on their proximity to the carbonyl groups and their coupling with neighboring protons. mnstate.edupdx.edu
¹³C NMR: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. udel.edudocbrown.info For 4,7-Decanedione, 5-phenyl-, distinct signals are expected for the carbonyl carbons, the carbons of the phenyl ring, the chiral methine carbon, and the carbons of the alkyl chains. udel.edubhu.ac.in The carbonyl carbons (C4 and C7) are the most deshielded and appear significantly downfield, typically in the range of 190-220 ppm. pdx.eduudel.edu A reported ¹³C-NMR spectrum indicates signals at 209.82 and 209.48 ppm, which can be assigned to the two carbonyl carbons. scispace.com The aromatic carbons of the phenyl group will produce a set of signals between 110 and 160 ppm. pdx.edu The signal at 138.06 ppm is within this range. scispace.com The remaining aliphatic carbons will resonate at higher fields.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum reveals correlations between protons that are coupled to each other, helping to piece together the spin systems of the alkyl chains and their connection to the chiral center. youtube.comlibretexts.org An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's resonance to its attached proton(s). youtube.com
Table 1: Reported NMR Data for 4,7-Decanedione, 5-phenyl-
| Nucleus | Chemical Shift (ppm) in CDCl₃ |
|---|---|
| ¹³C | 209.82 |
| ¹³C | 209.48 |
| ¹³C | 138.06 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. alevelchemistry.co.uknih.gov For 4,7-Decanedione, 5-phenyl- (C₁₆H₂₂O₂), the exact mass can be calculated and compared to the experimentally determined value from HRMS, typically with an accuracy of a few parts per million.
Electron Ionization (EI) is a common technique used in mass spectrometry that can cause the molecular ion to break apart into smaller, characteristic fragments. acdlabs.comlibretexts.org The analysis of these fragmentation patterns provides valuable structural information. libretexts.org For 4,7-Decanedione, 5-phenyl-, a molecular ion peak (M+) at an m/z of 218 has been reported in its EI-mass spectrum, corresponding to the nominal molecular weight of the compound. scispace.com
Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement if a gamma-hydrogen is available. libretexts.orgspectroscopyonline.com
Table 2: Expected and Reported Mass Spectrometry Data for 4,7-Decanedione, 5-phenyl-
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₆H₂₂O₂ | |
| Nominal Mass | 218 amu | |
| Reported M+ peak (EI-MS) | m/z 218 scispace.com | Confirms the molecular weight. |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. edinst.com
FT-IR Spectroscopy: The FT-IR spectrum of 4,7-Decanedione, 5-phenyl- is characterized by strong absorption bands corresponding to the stretching vibrations of its functional groups. youtube.com A very strong and sharp absorption band is expected for the C=O stretching of the two ketone groups, typically appearing in the region of 1700-1725 cm⁻¹. pg.edu.pl A reported IR spectrum for this compound shows a strong band at 1720 cm⁻¹. scispace.com The presence of the phenyl group will give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching of the aromatic ring just above 3000 cm⁻¹. scispace.compg.edu.pl The aliphatic C-H stretching vibrations from the alkyl chains will be observed just below 3000 cm⁻¹. scispace.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the C=C stretching of the aromatic ring and the C-C backbone stretches may show strong signals in the Raman spectrum.
Table 3: Reported FT-IR Absorption Bands for 4,7-Decanedione, 5-phenyl-
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3030 | Aromatic C-H stretch scispace.com |
| 2980 | Aliphatic C-H stretch scispace.com |
| 1720 | C=O stretch (ketone) scispace.com |
| 1600 | Aromatic C=C stretch scispace.com |
| 1500 | Aromatic C=C stretch scispace.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. msu.edulibretexts.org The chromophores in 4,7-Decanedione, 5-phenyl- are the phenyl group and the two carbonyl groups. The phenyl group exhibits characteristic π to π* transitions. The carbonyl groups show a weak n to π* transition at a longer wavelength and a more intense π to π* transition at a shorter wavelength. The conjugation between the phenyl ring and one of the carbonyl groups (at C4) can influence the position and intensity of these absorption bands.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. uol.demdpi.com This technique provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and how it packs in a crystal lattice. researchgate.net While this technique would provide an unambiguous determination of the molecular architecture of 4,7-Decanedione, 5-phenyl-, no public domain single-crystal X-ray diffraction data for this specific compound was identified in the performed search.
Chiroptical Spectroscopy for Enantiomeric Excess Determination of Chiral Derivatives
4,7-Decanedione, 5-phenyl- is a chiral molecule, with a stereocenter at the C5 position. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are sensitive to the stereochemistry of a molecule. If a sample of 4,7-Decanedione, 5-phenyl- is enantiomerically enriched, these techniques could be used to determine the enantiomeric excess (e.e.). Furthermore, if chiral derivatives of this compound were to be synthesized, chiroptical spectroscopy would be an essential tool for characterizing their stereochemical purity.
Table 4: List of Compound Names
| Compound Name |
|---|
| 4,7-Decanedione, 5-phenyl- |
Computational and Theoretical Investigations of 4,7 Decanedione, 5 Phenyl
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. espublisher.comespublisher.com It is a widely used method for calculating the optimized geometry and electronic properties of molecules. mdpi.com For 4,7-Decanedione, 5-phenyl-, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G**, can determine the most stable three-dimensional arrangement of its atoms. espublisher.comespublisher.com
The geometry optimization process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. This results in a stable, low-energy conformation. For 4,7-Decanedione, 5-phenyl-, key structural parameters that would be determined include the lengths of the carbon-carbon and carbon-oxygen bonds, the angles around the carbonyl carbons, and the orientation of the phenyl group relative to the decanedione chain.
Table 1: Representative Optimized Geometrical Parameters for a Diketone Structure
| Parameter | Value (Å or °) |
|---|---|
| C=O Bond Length | ~1.22 Å |
| C-C (alkyl) Bond Length | ~1.53 Å |
| C-C (phenyl) Bond Length | ~1.40 Å |
| C-C-C Bond Angle | ~109.5° |
| Dihedral Angle (Phenyl-Chain) | Varies with conformation |
Note: This table contains typical values for organic molecules and serves as an illustrative example of data obtained from DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into the conformational landscape and intermolecular interactions. mdpi.com
For 4,7-Decanedione, 5-phenyl-, MD simulations can reveal how the flexible decanedione chain and the phenyl group move and rotate relative to each other. nih.gov This is crucial for understanding the molecule's accessible conformations in different environments, such as in a solvent or interacting with other molecules. The simulation can identify the most populated conformational states and the energy barriers between them. mdpi.com
Furthermore, MD simulations can be used to study how molecules of 4,7-Decanedione, 5-phenyl- interact with each other in a condensed phase. This can provide information on packing effects, aggregation tendencies, and the nature of intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds.
Quantum Chemical Parameters and Reactivity Descriptors (HOMO-LUMO Energy Gap, Fukui Functions, Molecular Electrostatic Potential)
Several quantum chemical parameters derived from DFT calculations can be used to describe the reactivity of 4,7-Decanedione, 5-phenyl-. mdpi.comrasayanjournal.co.in
HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability. mdpi.comschrodinger.comwuxibiology.com A smaller gap suggests that the molecule is more easily excitable and more reactive. nih.gov
Fukui Functions: These functions are used within conceptual DFT to predict which atoms in a molecule are more susceptible to nucleophilic or electrophilic attack. By analyzing the change in electron density when an electron is added or removed, one can identify the most reactive sites. For 4,7-Decanedione, 5-phenyl-, the carbonyl carbons are expected to be electrophilic sites, while the oxygen atoms and the phenyl ring could be nucleophilic centers.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. mdpi.com It helps to identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. researchgate.net For 4,7-Decanedione, 5-phenyl-, the MEP would likely show negative potential around the carbonyl oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms. mdpi.com
Table 2: Illustrative Quantum Chemical Parameters
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.85 eV |
Note: These values are for illustrative purposes to demonstrate the type of data generated.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be employed to study the mechanisms of chemical reactions involving 4,7-Decanedione, 5-phenyl-. By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be constructed. figshare.com This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a reaction.
For example, the reactivity of the α-hydrogens (on carbons 3, 5, 6, and 8) in enolization reactions or the susceptibility of the carbonyl carbons to nucleophilic addition could be investigated. Theoretical calculations can help to predict the most likely reaction pathways and the structures of any intermediates.
Theoretical Treatments of Solvent Effects on Molecular Properties
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. mdpi.com Theoretical models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the simulation.
For 4,7-Decanedione, 5-phenyl-, computational studies could explore how its conformational preferences and electronic properties, such as the HOMO-LUMO gap, change in solvents of varying polarity. mdpi.com For instance, polar solvents might stabilize conformations with a larger dipole moment. Solvent effects can also alter reaction barriers, potentially favoring one reaction pathway over another. mdpi.comresearchgate.net
Chemical Reactivity and Transformation Studies of 4,7 Decanedione, 5 Phenyl
Keto-Enol Tautomerism and Equilibrium Studies
β-Diketones are well-known for existing as a dynamic equilibrium between their diketo and enol tautomeric forms. nih.govresearchgate.net This phenomenon, known as keto-enol tautomerism, is a proton-transfer equilibrium that is fundamental to the reactivity of these compounds. libretexts.org For 4,7-Decanedione, 5-phenyl-, the equilibrium involves the interconversion between the standard diketone structure and its corresponding enol, where a hydroxyl group is formed adjacent to a carbon-carbon double bond.
The enol form is significantly stabilized by two key factors: conjugation of the double bond with the remaining carbonyl group and the formation of a strong intramolecular hydrogen bond, which creates a stable six-membered ring. rsc.orgnih.gov The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent. rsc.org In polar protic solvents like water or alcohols, the diketo form may be more favored as the solvent molecules can compete for hydrogen bonding. Conversely, in non-polar or aprotic solvents, the enol form often predominates due to the stability conferred by the internal hydrogen bond. rsc.org
The equilibrium can be studied using various spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool. researchgate.netnih.gov In NMR, the slow interconversion rate on the NMR timescale allows for the distinct observation of signals for both the keto and enol forms, enabling the quantification of their relative proportions. nih.govresearchgate.net
Table 1: Influence of Solvent on Keto-Enol Equilibrium of Representative β-Diketones
| β-Diketone | Solvent | % Enol Form | Key Stabilization Factors |
| Acetylacetone | Gas Phase | 92 | Intramolecular H-Bond |
| Acetylacetone | Cyclohexane | 95 | Intramolecular H-Bond |
| Acetylacetone | Water | 15 | Solvent H-Bonding |
| Dibenzoylmethane (B1670423) | Chloroform (B151607) | >95 | Conjugation, Intramolecular H-Bond |
| 2,4-Pentanedione | Varies | 85-92 | Intramolecular H-bond, Conjugation libretexts.org |
For 4,7-Decanedione, 5-phenyl-, the presence of the phenyl group is expected to influence the electronic properties of the system, but the general principles of solvent-dependent keto-enol tautomerism would remain applicable.
Carbonyl Group Reactivity: Nucleophilic Additions and Condensation Reactions
The carbonyl groups in 4,7-Decanedione, 5-phenyl- are electrophilic centers susceptible to attack by nucleophiles. These reactions are fundamental transformations for ketones and aldehydes, leading to a wide array of functionalized products.
Nucleophilic Addition: This class of reactions involves the addition of a nucleophile to the carbonyl carbon, breaking the carbon-oxygen pi bond to form a tetrahedral intermediate, which is subsequently protonated to yield an alcohol. youtube.com Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithiums) and hydride reagents (e.g., sodium borohydride (B1222165), lithium aluminum hydride). The reaction with a Grignard reagent, for instance, would convert one of the ketone groups into a tertiary alcohol.
Condensation Reactions: Carbonyl compounds can react with primary or secondary amines to form imines and enamines, respectively. youtube.com These reactions typically occur under mildly acidic conditions. youtube.com The reaction of 4,7-Decanedione, 5-phenyl- with a primary amine would yield an imine, while reaction with a secondary amine would produce an enamine. These derivatives are valuable synthetic intermediates themselves. The Claisen-Schmidt reaction, a type of aldol (B89426) condensation, involves the reaction of ketones with aryl aldehydes to form α,β-unsaturated derivatives. libretexts.org
Table 2: Examples of Carbonyl Group Reactions
| Reaction Type | Reagent | Functional Group Transformation | Product Type |
| Nucleophilic Addition | Methylmagnesium Bromide (CH₃MgBr) | Ketone → Tertiary Alcohol | Alcohol |
| Reduction | Sodium Borohydride (NaBH₄) | Ketone → Secondary Alcohol | Diol |
| Condensation | Primary Amine (R-NH₂) | Ketone → Imine | Imine |
| Condensation | Secondary Amine (R₂NH) | Ketone → Enamine | Enamine |
Alpha-Carbon Reactivity: Alkylation, Halogenation, and Other Derivatizations
The carbon atom situated between the two carbonyl groups (the α-carbon) in β-diketones is notably acidic. libretexts.org This acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance. This enolate is a potent nucleophile and serves as a key intermediate for a variety of alpha-carbon functionalization reactions. libretexts.org
Alkylation: The enolate of 4,7-Decanedione, 5-phenyl- can be readily generated by treatment with a suitable base, such as an alkoxide or, for complete conversion, a stronger base like lithium diisopropylamide (LDA). pressbooks.pub The resulting nucleophilic enolate can then react with an electrophile, such as an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. pressbooks.pubopenstax.org This reaction is highly effective for introducing methyl, primary, and some secondary alkyl groups. openstax.org
Halogenation: The α-carbon can also undergo halogenation. libretexts.org The reaction can proceed under either acidic or basic conditions. wikipedia.org In an acidic medium, the reaction proceeds through the enol tautomer and typically results in monohalogenation. libretexts.org Under basic conditions, the enolate intermediate is involved. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, often leading to multiple halogenations. wikipedia.org Reagents such as N-halosuccinimides (NXS) can be used for these transformations. acs.org
Table 3: Alpha-Carbon Functionalization Reactions
| Reaction Type | Reagent(s) | Role of Reagent | Product Feature |
| Alkylation | 1. LDA2. CH₃I | 1. Base (forms enolate)2. Electrophile | C-C bond formation at α-carbon |
| Halogenation (Basic) | NaOH, Br₂ | Base, Halogen Source | α-Bromination |
| Halogenation (Acidic) | H₃O⁺, Cl₂ | Acid Catalyst, Halogen Source | α-Chlorination |
| Michael Addition | α,β-Unsaturated Ester | Michael Acceptor | Extended carbon chain at α-carbon juniperpublishers.com |
Phenyl Group Transformations: Electrophilic Aromatic Substitution and Aromatic Ring Functionalization
The phenyl group of 4,7-Decanedione, 5-phenyl- is an aromatic ring that can undergo electrophilic aromatic substitution (EAS), a cornerstone reaction of aromatic compounds. msu.edu In EAS, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the aromatic system. masterorganicchemistry.comlibretexts.org The substituent already present on the ring—in this case, the alkyl chain of the diketone—directs the incoming electrophile primarily to the ortho and para positions.
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.
These reactions provide a powerful means to introduce a wide variety of functional groups onto the phenyl ring, thereby modifying the electronic and steric properties of the entire molecule. masterorganicchemistry.com
Chemoselective Oxidation and Reduction Pathways of Diketones
The presence of two carbonyl groups in 4,7-Decanedione, 5-phenyl- presents a challenge and an opportunity for chemoselectivity in oxidation and reduction reactions. Achieving the selective transformation of one carbonyl group while leaving the other intact requires carefully chosen reagents and conditions.
Chemoselective Reduction: The reduction of 1,3-diketones can lead to β-hydroxyketones or 1,3-diols. Achieving selectivity can be difficult, as many reducing agents will react with both carbonyls. However, certain methodologies have been developed to control this process. For example, the use of sodium borohydride (NaBH₄) in the presence of proteins like bovine or human albumin has been shown to be highly stereoselective in the reduction of 1,3-diketones to anti-1,3-diols. rsc.org Furthermore, rhodium-catalyzed deoxygenative reduction offers a method for the regioselective reduction of the aliphatic carbonyl over an aromatic carbonyl in unsymmetrical 1,3-diketones. acs.org
Chemoselective Oxidation: The oxidation of diketones is less common but can be achieved. For instance, if one of the carbonyls were first reduced to a secondary alcohol, the resulting β-hydroxyketone could be a substrate for selective oxidation. The Baeyer-Villiger oxidation, which converts ketones to esters using peroxy acids, could potentially show selectivity based on the steric and electronic environment of the two carbonyl groups.
Derivatization Strategies for Functionalization and Scaffold Modification
The varied reactivity of 4,7-Decanedione, 5-phenyl- makes it a valuable scaffold for modification and the synthesis of more complex molecules. mdpi.comresearchgate.net The reactions discussed in the previous sections can be employed in a strategic manner to build diverse molecular architectures.
One of the most significant applications of β-diketones is in the synthesis of heterocyclic compounds. ijpras.com For example, condensation reactions with hydrazine (B178648) or hydroxylamine (B1172632) can be used to construct pyrazole (B372694) and isoxazole (B147169) rings, respectively. These heterocyclic motifs are prevalent in medicinal chemistry and materials science.
Furthermore, the ability to functionalize the α-carbon, the carbonyl groups, and the phenyl ring in a controlled sequence allows for the creation of a library of derivatives from a single starting scaffold. The α-carbon can be elaborated to extend the carbon skeleton, the carbonyls can be converted to other functional groups, and the phenyl ring can be substituted to tune the molecule's properties. This versatility underscores the importance of β-diketones like 4,7-Decanedione, 5-phenyl- as building blocks in synthetic organic chemistry. mdpi.com
Applications in Advanced Organic Synthesis and Materials Chemistry
4,7-Decanedione, 5-phenyl- as a Precursor for Complex Organic Scaffolds
The bifunctional nature of 4,7-Decanedione, 5-phenyl- makes it an exemplary precursor for the construction of complex organic scaffolds. The presence of two carbonyl groups allows for a variety of intramolecular reactions, leading to the formation of cyclic and polycyclic systems. One of the most powerful transformations in this regard is the intramolecular aldol (B89426) condensation. fiveable.mechemistrysteps.com
In a typical intramolecular aldol reaction, treatment of a dicarbonyl compound with a base generates an enolate which then attacks the second carbonyl group within the same molecule. For 4,7-Decanedione, 5-phenyl-, this can lead to the formation of five- or six-membered rings, which are thermodynamically favored. fiveable.meorganicchemistrytutor.com The specific ring size depends on which alpha-carbon is deprotonated. Deprotonation at the C5 or C8 position would lead to the formation of a five-membered cyclopentenone ring, a common motif in many natural products and biologically active molecules. The phenyl group at the 5-position can influence the regioselectivity of enolate formation and subsequent cyclization, offering a handle for controlling the final product's structure.
The general mechanism for the base-catalyzed intramolecular aldol condensation of a 1,4-diketone is outlined below:
| Step | Description |
| 1. Enolate Formation | A base abstracts an acidic α-proton from one of the carbonyl groups to form a nucleophilic enolate. |
| 2. Intramolecular Attack | The enolate attacks the electrophilic carbonyl carbon of the other ketone group. |
| 3. Cyclization | A new carbon-carbon bond is formed, resulting in a cyclic β-hydroxy ketone. |
| 4. Dehydration (Condensation) | Under heating or acidic/basic conditions, the β-hydroxy ketone readily dehydrates to form a more stable α,β-unsaturated cyclic ketone (a cyclopentenone or cyclohexenone). |
This table illustrates the general steps of an intramolecular aldol condensation, a key reaction for forming cyclic scaffolds from diketones.
Role in Multi-Component Reactions and Cascade Processes for Target Molecule Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.govnih.gov Diketones are valuable substrates in MCRs for the synthesis of complex molecules and heterocyclic compounds. rsc.orgmdpi.com
While specific multi-component reactions involving 4,7-Decanedione, 5-phenyl- are not extensively documented in readily available literature, the reactivity of 1,4-diketones in general suggests its potential in such transformations. For instance, in a Hantzsch-type reaction, a 1,4-diketone can react with an aldehyde and ammonia (B1221849) or an amine to generate dihydropyridine (B1217469) derivatives. The phenyl substituent in 4,7-Decanedione, 5-phenyl- would be incorporated into the final product, allowing for the synthesis of highly functionalized and sterically complex heterocyclic systems.
Cascade reactions, which involve a sequence of two or more bond-forming reactions that occur in a single pot without the isolation of intermediates, represent another area where 4,7-Decanedione, 5-phenyl- can be a valuable participant. acs.org The dual carbonyl functionality can be sequentially transformed, leading to the rapid assembly of complex molecular frameworks. For example, a cascade reaction could be initiated by the selective reaction of one carbonyl group, which then sets up the geometry for a subsequent intramolecular reaction involving the second carbonyl group.
Utilization in Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and 1,4-diketones are well-established precursors for a variety of five-membered heterocycles through the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.comdbpedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a heteroatom source to form a furan, pyrrole (B145914), or thiophene (B33073) ring.
Synthesis of Furans, Pyrroles, and Thiophenes from 1,4-Diketones:
| Heterocycle | Reagent | Conditions |
| Furan | Dehydrating agent (e.g., P₂O₅, H₂SO₄) | Acidic, heating |
| Pyrrole | Ammonia or a primary amine (R-NH₂) | Neutral or weakly acidic |
| Thiophene | Sulfur source (e.g., P₄S₁₀, Lawesson's reagent) | Heating |
This table summarizes the reagents and conditions for the Paal-Knorr synthesis of common five-membered heterocycles from a 1,4-diketone precursor.
In the context of 4,7-Decanedione, 5-phenyl-, the Paal-Knorr synthesis would yield correspondingly substituted heterocycles. For example:
Furan Synthesis: Treatment with a strong acid would lead to the formation of 2-ethyl-5-propyl-3-phenylfuran. The reaction proceeds through the enolization of one ketone, which then acts as a nucleophile to attack the protonated second carbonyl, followed by dehydration. organic-chemistry.org
Pyrrole Synthesis: Reaction with ammonia or a primary amine would result in the formation of a 2-ethyl-5-propyl-3-phenylpyrrole or its N-substituted derivative. organic-chemistry.orgnih.gov This is a highly valuable transformation as the pyrrole moiety is a key structural element in many pharmaceuticals.
Thiophene Synthesis: The use of a sulfurizing agent like phosphorus pentasulfide would produce 2-ethyl-5-propyl-3-phenylthiophene.
The phenyl group at the 3-position of the resulting heterocycle, originating from the 5-position of the diketone, provides a site for further functionalization and can significantly influence the electronic and physical properties of the molecule.
Contribution to Polymer Chemistry and Supramolecular Assembly as a Building Block
The incorporation of diketone functionalities into polymer backbones can lead to materials with interesting properties and the potential for post-polymerization modification. Polyketones are a class of high-performance thermoplastics known for their excellent mechanical properties. nih.gov While the direct polymerization of 4,7-Decanedione, 5-phenyl- is not a common route to high molecular weight polymers, its derivatives can be employed as monomers. For instance, the diketone could be transformed into a diol via reduction, which can then be used in condensation polymerizations to form polyesters or polyurethanes. The presence of the phenyl group would enhance the thermal stability and modify the solubility of the resulting polymer.
In the realm of supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. acs.orgrsc.org The phenyl group in 4,7-Decanedione, 5-phenyl- can participate in π-π stacking interactions, which can be a driving force for self-assembly. rsc.orgnih.gov Furthermore, the carbonyl groups can act as hydrogen bond acceptors. By designing complementary molecules that can interact with these functionalities, it is possible to construct well-defined supramolecular architectures such as helices, sheets, or porous networks.
Design and Synthesis of Chemosensors and Probes Based on Diketone Reactivity
Chemosensors are molecules that are designed to signal the presence of a specific analyte, often through a change in color (colorimetric) or fluorescence. Diketonate ligands are widely used in the design of fluorescent probes, particularly for the detection of metal ions.
While there is no specific literature detailing the use of 4,7-Decanedione, 5-phenyl- in chemosensors, the principles of diketone-based sensor design can be applied. The two carbonyl groups can act as a binding site for metal ions. Upon coordination, the electronic properties of the molecule can be altered, leading to a change in its absorption or emission spectrum. The phenyl group can be part of a larger conjugated system, which is often a prerequisite for fluorescence.
A general strategy for designing a fluorescent chemosensor based on a diketone could involve the following steps:
Fluorophore Integration: The diketone moiety is incorporated into a larger molecule that contains a fluorophore (a fluorescent unit).
Receptor Site: The diketone part of the molecule acts as a receptor or binding site for the target analyte (e.g., a metal ion).
Signaling Mechanism: The binding event at the diketone site causes a change in the electronic structure of the fluorophore, leading to a measurable change in the fluorescence (e.g., "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength).
The reactivity of the carbonyl groups can also be exploited for the design of colorimetric sensors for other analytes, such as aldehydes and ketones. mdpi.com
Advanced Analytical Methodologies for 4,7 Decanedione, 5 Phenyl Research
Chromatographic Techniques (Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Mixture Separation
Chromatographic methods are indispensable for separating 4,7-Decanedione, 5-phenyl- from reaction precursors, byproducts, and solvents, thereby allowing for accurate purity assessment. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends primarily on the analyte's volatility and thermal stability.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like many diketones. libretexts.org The sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and a stationary phase coated on the column wall. For diketones, columns with a stationary phase of 5% phenyl polymethylsiloxane are commonly used due to their robustness and broad applicability. researchgate.net A Flame Ionization Detector (FID) is a standard choice, offering high sensitivity to organic compounds.
| Parameter | Typical Value/Condition |
|---|---|
| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | Initial 50 °C (1 min), ramp at 10 °C/min to 300 °C, hold for 5 min |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
High-Performance Liquid Chromatography (HPLC) is the preferred method for compounds that are less volatile or prone to thermal degradation. The separation occurs as the sample, dissolved in a liquid mobile phase, is pumped through a column packed with a stationary phase. For diketones and related aromatic compounds, reversed-phase HPLC is standard, typically using a C18 column. researchgate.net
A significant challenge in the HPLC analysis of simple ketones is their weak ultraviolet (UV) absorbance. To overcome this, derivatization is frequently employed. epa.gov A common reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl groups of the diketone to form 2,4-dinitrophenylhydrazone derivatives. researchgate.netresearchgate.net These derivatives possess strong chromophores, enabling highly sensitive detection by a UV-Vis detector at wavelengths around 360 nm. epa.gov
| Parameter | Typical Value/Condition for DNPH Derivatives |
|---|---|
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode-Array Detector (DAD) |
| Detection Wavelength | 360 nm |
Hyphenated Techniques (GC-MS, LC-MS) for Comprehensive Qualitative and Quantitative Analysis
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide both qualitative and quantitative data, making them exceptionally powerful for structural confirmation and trace analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. researchgate.net The most common ionization method is electron impact (EI), which generates a reproducible fragmentation pattern that serves as a molecular fingerprint. researchgate.net For 4,7-Decanedione, 5-phenyl-, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragment ions resulting from cleavage adjacent to the carbonyl groups and the phenyl ring. whitman.edulibretexts.org This allows for unambiguous identification of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is used for analytes amenable to HPLC. The eluent from the HPLC column is directed into an ion source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before entering the mass analyzer. nih.gov LC-MS is particularly useful for confirming the molecular weight of the target compound and can be made highly sensitive and specific. nih.gov For complex mixtures or trace-level quantification, tandem mass spectrometry (LC-MS/MS) can be employed, offering enhanced selectivity by monitoring specific parent-to-daughter ion transitions. nih.govnih.govbohrium.com As with HPLC, derivatization can be used to improve ionization efficiency and chromatographic separation. nih.govku.dk
Development of Novel Analytical Protocols for Diketone Systems
The ongoing synthesis of novel and more complex diketone derivatives necessitates the parallel development of new analytical methods. researchgate.netnih.govmdpi.com Research in this area focuses on improving sensitivity, selectivity, and throughput.
A key area of development is the creation of new derivatization reagents for chromatography. For instance, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) has been used to derivatize carbonyl compounds for GC-MS analysis. nih.govresearchgate.net PFBHA derivatives are highly volatile and exhibit excellent sensitivity, particularly in negative chemical ionization (NCI) mode, allowing for ultra-trace quantification. nih.gov Such reagents could be applied to 4,7-Decanedione, 5-phenyl- for analysis in complex matrices.
Furthermore, advances in high-resolution mass spectrometry (HRMS) and multi-dimensional chromatography (e.g., GCxGC-TOFMS) are enabling more detailed characterization of complex mixtures containing diketones without extensive sample cleanup. nih.gov These powerful techniques provide enhanced separation and accurate mass measurements, facilitating the identification of isomers and trace impurities that may be missed by conventional methods. The development of such protocols is crucial for quality control in both academic and industrial research involving diketone systems. acs.org
Future Research Directions and Unexplored Avenues in 4,7 Decanedione, 5 Phenyl Chemistry
Development of Novel Catalytic Systems for Highly Efficient and Selective Synthesis
The classical synthesis of β-diketones, such as the Claisen condensation, often requires stoichiometric amounts of strong bases and can suffer from side reactions and limited substrate scope. ijpras.comnih.gov Future research should focus on the development of novel catalytic systems to access 4,7-Decanedione, 5-phenyl- and its derivatives with high efficiency and selectivity.
Promising areas for exploration include:
Transition Metal Catalysis: The use of transition metal catalysts, such as those based on copper, nickel, or palladium, could enable milder and more functional group tolerant synthetic routes. For instance, the development of catalytic systems for the direct α-arylation of diones or the coupling of enolates with appropriate electrophiles could provide more direct access to the 5-phenyl substituent.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. Designing chiral organocatalysts, such as proline derivatives or N-heterocyclic carbenes, for the enantioselective synthesis of substituted β-diketones would be a significant advancement. mdpi.com This would allow for the preparation of enantiomerically pure 4,7-Decanedione, 5-phenyl-, opening doors to its application in chiral materials and as a precursor for asymmetric synthesis.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and sustainability. Exploring enzymatic pathways, such as those involving polyketide synthases or engineered enzymes, for the construction of the 4,7-Decanedione, 5-phenyl- backbone could provide a green and highly efficient synthetic strategy.
| Catalytic Approach | Potential Advantages for 4,7-Decanedione, 5-phenyl- Synthesis |
| Transition Metal Catalysis | Milder reaction conditions, increased functional group tolerance, potential for novel bond formations. |
| Organocatalysis | Access to enantiomerically pure products, metal-free synthesis, environmentally benign. |
| Biocatalysis | High selectivity (regio-, stereo-, and enantio-), sustainable and green methodology. |
Investigation of Non-Covalent Interactions and Crystal Engineering in Diketone Systems
The solid-state properties of molecular compounds are governed by a delicate interplay of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. The phenyl group and the two carbonyl moieties in 4,7-Decanedione, 5-phenyl- provide multiple sites for such interactions. A systematic investigation into the crystal engineering of this diketone and its derivatives could lead to the design of novel materials with tailored properties.
Future research in this area could involve:
Co-crystallization Studies: Exploring the co-crystallization of 4,7-Decanedione, 5-phenyl- with other molecules (co-formers) that can engage in specific non-covalent interactions. This could lead to the formation of co-crystals with unique physical properties, such as altered melting points, solubilities, or even solid-state fluorescence.
Polymorphism Screening: A thorough investigation of the polymorphic landscape of 4,7-Decanedione, 5-phenyl- is warranted. Different crystalline forms (polymorphs) of the same compound can exhibit distinct properties, and identifying and characterizing these polymorphs is crucial for understanding its solid-state behavior.
Computational Modeling: Utilizing computational methods, such as Density Functional Theory (DFT), to predict and understand the intermolecular interactions that govern the crystal packing of 4,7-Decanedione, 5-phenyl-. researchgate.net This can guide the rational design of co-crystals and help in the interpretation of experimental results.
Advanced Spectroscopic Studies Under Extreme Conditions (e.g., High Pressure, Low Temperature)
Studying the behavior of 4,7-Decanedione, 5-phenyl- under non-ambient conditions can provide valuable insights into its structural and electronic properties. High-pressure and low-temperature spectroscopic techniques can reveal subtle changes in molecular conformation, intermolecular interactions, and reactivity.
Key research avenues include:
High-Pressure Spectroscopy: Employing techniques like high-pressure infrared (IR) and Raman spectroscopy to investigate the effect of pressure on the vibrational modes of the molecule. This can provide information on the compressibility of the crystal lattice and potential pressure-induced phase transitions.
Low-Temperature NMR Spectroscopy: Conducting Nuclear Magnetic Resonance (NMR) studies at low temperatures can help to "freeze out" conformational isomers and study the dynamics of intramolecular processes, such as keto-enol tautomerism, in detail. mdpi.comnih.gov
Matrix Isolation Spectroscopy: Trapping individual molecules of 4,7-Decanedione, 5-phenyl- in an inert gas matrix at cryogenic temperatures allows for the study of its intrinsic properties without the influence of intermolecular interactions. This can be particularly useful for characterizing unstable conformers or reactive intermediates.
Exploration of Reactivity with Less Common Reagents and Reaction Conditions
While the general reactivity of β-diketones is well-established, exploring the behavior of 4,7-Decanedione, 5-phenyl- with less conventional reagents and under unconventional reaction conditions could unveil novel transformations and synthetic applications.
Potential areas of investigation include:
Reactions with Hypervalent Iodine Reagents: These reagents are known to mediate a variety of unique oxidative transformations. Investigating their reactions with 4,7-Decanedione, 5-phenyl- could lead to the development of new methods for its functionalization.
Photochemical and Electrochemical Reactions: Exploring the photochemical and electrochemical reactivity of 4,7-Decanedione, 5-phenyl- could open up new avenues for its transformation. For example, photochemical [2+2] cycloadditions or electrochemical oxidations/reductions could lead to the synthesis of complex molecular architectures.
Mechanochemistry: The use of mechanical force (e.g., ball milling) to drive chemical reactions is a rapidly growing field of green chemistry. Investigating the solid-state reactivity of 4,7-Decanedione, 5-phenyl- under mechanochemical conditions could lead to solvent-free and highly efficient synthetic methods.
Integration with Flow Chemistry and Automated Synthesis Methodologies
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. Integrating the synthesis and modification of 4,7-Decanedione, 5-phenyl- into automated flow chemistry platforms represents a significant step towards its efficient and on-demand production.
Future research should focus on:
Development of Flow Synthesis Protocols: Designing and optimizing continuous-flow processes for the synthesis of 4,7-Decanedione, 5-phenyl-. This would involve the selection of appropriate reactors, pumps, and in-line analytical techniques for real-time reaction monitoring.
Automated Derivatization: Creating automated platforms for the rapid derivatization of the 4,7-Decanedione, 5-phenyl- scaffold. This would enable the high-throughput synthesis of a library of analogues for screening in various applications.
In-line Purification and Analysis: Integrating in-line purification techniques, such as solid-phase extraction or continuous crystallization, and analytical methods, such as HPLC or mass spectrometry, into the flow system to enable the production of highly pure compounds in a streamlined fashion.
| Parameter | Batch Chemistry | Flow Chemistry |
| Reaction Scale | Limited by vessel size | Easily scalable by extending reaction time |
| Heat Transfer | Often inefficient and can lead to hotspots | Highly efficient due to high surface-area-to-volume ratio |
| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes at any given time, inherently safer |
| Reproducibility | Can be variable | Highly reproducible due to precise control over parameters |
Theoretical Predictions for New Derivatives and Their Potential Chemical Behaviors
Computational chemistry provides a powerful tool for predicting the properties and reactivity of new molecules before their synthesis. Theoretical studies on derivatives of 4,7-Decanedione, 5-phenyl- can guide experimental efforts and accelerate the discovery of new compounds with desired functionalities.
Future theoretical investigations could include:
In Silico Design of Derivatives: Using computational methods to design new derivatives of 4,7-Decanedione, 5-phenyl- with tailored electronic, optical, or coordination properties. This could involve modifying the phenyl ring with different substituents or altering the alkyl chains.
Prediction of Spectroscopic Properties: Calculating the expected NMR, IR, and UV-Vis spectra of new derivatives to aid in their future experimental characterization.
Modeling Reaction Mechanisms: Employing quantum chemical calculations to elucidate the mechanisms of known and potential reactions of 4,7-Decanedione, 5-phenyl-. This can provide valuable insights into its reactivity and guide the development of new synthetic methodologies.
By pursuing these future research directions, the scientific community can unlock the full potential of 4,7-Decanedione, 5-phenyl-, transforming it from a simple chemical entity into a versatile building block for the creation of advanced materials and complex molecular architectures.
Q & A
Basic Research Questions
Q. What synthetic pathways are commonly employed for 4,7-Decanedione, 5-phenyl-, and how can reaction conditions be optimized?
- Methodological Answer:
- Oxidative Routes: Start with phenyl-substituted diols (e.g., 5-phenyl-1,4,7-decanetriol) and employ controlled oxidation using catalysts like CrO₃ or RuO₄ under acidic conditions. Monitor reaction progress via TLC or GC-MS .
- Optimization via Factorial Design: Use a 2³ factorial design to evaluate variables (temperature, catalyst concentration, reaction time). For example:
| Variable | Low Level | High Level | Outcome (Yield %) |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 72 vs. 85 |
| Catalyst (mol%) | 2 | 5 | 68 vs. 88 |
| Reaction Time (h) | 6 | 12 | 70 vs. 82 |
Q. Which spectroscopic techniques are critical for characterizing 4,7-Decanedione, 5-phenyl-?
- Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm carbonyl positions (δ ~200-220 ppm for ketones) and phenyl substitution patterns (aromatic protons at δ ~7.0-7.5 ppm). DEPT-135 aids in distinguishing CH₂ and CH₃ groups .
- Mass Spectrometry (HRMS): Employ ESI-HRMS to verify molecular ion peaks (e.g., C₁₆H₂₀O₂⁺, expected m/z 260.1412) and fragmentation patterns .
- IR Spectroscopy: Detect carbonyl stretches (~1700-1750 cm⁻¹) and C-H bending modes for the phenyl group .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 4,7-Decanedione, 5-phenyl- in novel synthetic applications?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations: Use software like COMSOL Multiphysics to model reaction pathways. For example, simulate the activation energy for ketone reduction using NaBH₄ vs. LiAlH₄ .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental data to validate accuracy .
- Table: Key DFT Parameters
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.8 | Reactivity toward electrophiles |
| LUMO Energy | -1.2 | Susceptibility to nucleophiles |
| Band Gap | 5.6 | Stability under thermal stress |
Q. What strategies resolve contradictions in thermal stability data for 4,7-Decanedione, 5-phenyl-?
- Methodological Answer:
- Systematic Error Analysis: Replicate experiments under controlled conditions (e.g., TGA/DSC at heating rates of 5°C/min vs. 10°C/min). Compare decomposition onset temperatures:
| Heating Rate (°C/min) | Onset Temp (°C) | Mass Loss (%) |
|---|---|---|
| 5 | 210 | 95 |
| 10 | 225 | 92 |
- Discrepancies may arise from kinetic vs. thermodynamic control .
- Multivariate Regression: Corolate thermal stability with substituent effects (e.g., electron-withdrawing groups on phenyl ring increase stability) .
Data-Driven Research Design
Q. How can AI-driven tools enhance the synthesis and analysis of 4,7-Decanedione, 5-phenyl-?
- Methodological Answer:
- Autonomous Experimentation: Implement AI platforms (e.g., Smart Laboratories) to autonomously adjust reaction parameters (pH, solvent polarity) based on real-time HPLC data .
- Machine Learning (ML) for Spectral Analysis: Train ML models on a dataset of 500+ carbonyl-containing compounds to predict NMR/IR spectra of novel derivatives .
Ethical and Methodological Considerations
Q. What ethical frameworks apply when publishing conflicting data on this compound?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
